![molecular formula C21H18N2O3 B14867647 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions. One common method is the reaction between dimedone, substituted benzaldehyde, and thiadiazolo[3,2-a]pyrimidin-5-one in the presence of an acidic ionic liquid catalyst in ethylene glycol . This method is efficient and environmentally friendly, offering good yields and simple purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the chromeno-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other similar compounds such as:
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine: Known for its antimicrobial and anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Exhibits significant biological activity and is used in drug development.
Pyrido[2,3-d]pyrimidin-5-one: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H18N2O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-benzyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C21H18N2O3/c1-2-8-17-22-20-18(19(24)15-11-6-7-12-16(15)26-20)21(25)23(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Clave InChI |
MMFUEOQCNDBYDD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


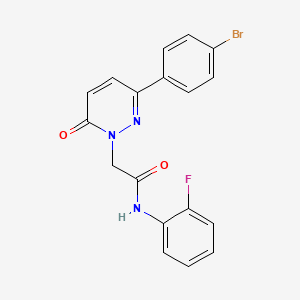
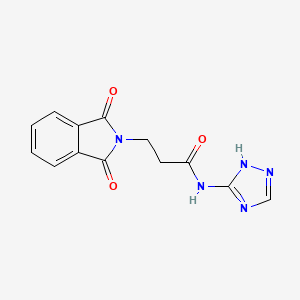
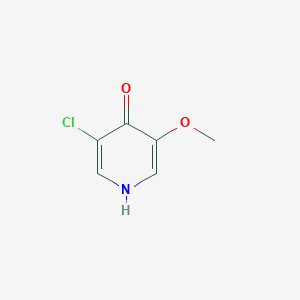

![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
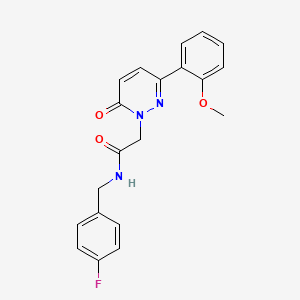

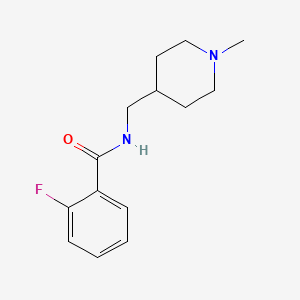
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)

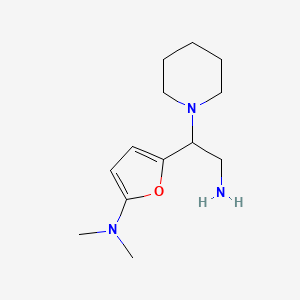
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)

